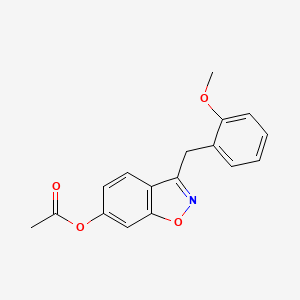

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11(19)21-13-7-8-14-15(18-22-17(14)10-13)9-12-5-3-4-6-16(12)20-2/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOHWZZYWNRGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxybenzyl 1,2 Benzoxazol 6 Yl Acetate

Retrosynthetic Analysis of the 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate (B1210297) Framework

Retrosynthetic analysis is a foundational technique in organic synthesis that involves the conceptual disassembly of a target molecule into simpler, commercially available precursors. ox.ac.uk This process is guided by known chemical reactions and helps in designing a logical forward synthetic plan. The framework of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate presents several opportunities for strategic bond disconnections and functional group manipulations.

Disconnection Strategies for Key Bonds in this compound

The structure of this compound features three main components: the 1,2-benzoxazole core, the 3-substituted 2-methoxybenzyl group, and the 6-yl acetate group. Strategic disconnections can be applied to the bonds connecting these components and within the heterocyclic core itself.

Primary Disconnections:

C-O (ester) Bond Disconnection: The most straightforward disconnection is the hydrolysis of the acetate ester, a type of Functional Group Interconversion (FGI), leading to the precursor 3-(2-methoxybenzyl)-1,2-benzoxazol-6-ol (B3732212). This reaction is typically simple and high-yielding in the forward sense (esterification).

C-C (benzyl) Bond Disconnection: The bond between the benzoxazole (B165842) ring (at C3) and the benzyl (B1604629) group can be disconnected. This leads to a synthon equivalent of a 3-anion on the benzoxazole ring and a 2-methoxybenzyl cation, or vice-versa. This suggests a forward synthesis involving a cross-coupling reaction or nucleophilic substitution.

1,2-Benzoxazole Ring Disconnections: The heterocyclic ring itself can be disconnected in several ways, which are fundamental to its construction. chim.it

N-O Bond Disconnection: Cleavage of the N-O bond is a common strategy for isoxazole (B147169) rings. This retrosynthetic step points to a precursor like an o-hydroxyaryl ketone oxime, which can undergo intramolecular cyclization. chim.it

C3-C3a Bond and O1-N2 Bond Disconnection: This approach breaks the molecule into an o-hydroxyaryl precursor and a synthon for the C3-N part. For the target molecule, this could involve reacting a substituted 2-hydroxybenzaldehyde with a suitable nitrogen-containing reagent.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Proposed retrosynthetic analysis for this compound, highlighting key disconnections and precursor molecules.

Figure 1: Proposed retrosynthetic analysis for this compound, highlighting key disconnections and precursor molecules.Functional Group Interconversions (FGIs) in the Synthetic Pathway to this compound

Functional Group Interconversion (FGI) is a crucial strategy that involves converting one functional group into another to facilitate a key reaction or to install the final desired functionality. ox.ac.ukub.edu In the synthesis of this compound, several FGIs are necessary.

Esterification: As mentioned, the final step in the synthesis is likely the conversion of the hydroxyl group at the C6 position to an acetate group. This is a standard FGI, typically achieved by reacting the corresponding phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. chim.it

Oxime Formation: A key FGI in one of the proposed pathways is the conversion of a carbonyl group (ketone) into an oxime. The precursor, 2'-hydroxy-4'-hydroxy-2-(2-methoxyphenyl)acetophenone, would be reacted with hydroxylamine (B1172632) to form the corresponding ketoxime, setting the stage for the cyclization to form the 1,2-benzoxazole ring.

Nitro Group Reduction: An alternative route to forming the N-O bond involves the reductive cyclization of an o-nitrobenzyl compound. For instance, a precursor like 2-(2-methoxybenzyl)-1-nitro-5-acetoxybenzene could potentially be cyclized under reductive conditions to form the benzoxazole ring.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of 2- and 3-substituted benzoxazoles is a well-established area of research, with numerous methods available. globalresearchonline.nettandfonline.comresearchgate.net These methods can be adapted for the specific synthesis of the target molecule. Conventional methods often involve the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid. researchgate.netbeilstein-journals.org However, modern synthetic chemistry focuses on developing milder, more efficient, and versatile routes.

One of the most common and adaptable methods for constructing the 1,2-benzoxazole core involves the intramolecular cyclization of o-hydroxyaryl oximes. chim.it Another powerful approach is the transition-metal-catalyzed C-H activation/C-O bond formation.

Mechanistic Studies of Key Reaction Steps in this compound Synthesis

Understanding the reaction mechanisms is critical for optimizing reaction conditions and improving yields. The key step in the proposed synthesis is the formation of the 1,2-benzoxazole ring.

If proceeding via the cyclization of an o-hydroxyaryl oxime, the mechanism typically involves the deprotonation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon atom bearing the phenolic hydroxyl group's oxygen, which acts as a leaving group after activation (e.g., protonation).

Alternatively, many modern syntheses of benzoxazoles (a related isomer class) proceed via the condensation of an o-aminophenol with an aldehyde, followed by oxidative cyclization. The proposed mechanism for such a reaction often involves:

Formation of a Schiff base intermediate from the o-aminophenol and the aldehyde. researchgate.net

Intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon.

Oxidation of the resulting dihydrobenzoxazole intermediate to the aromatic benzoxazole. acs.org

For the synthesis of the 3-substituted 1,2-benzoxazole target, a plausible mechanism involves the base-promoted cyclization of an o-hydroxyaryl ketoxime. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile in an intramolecular substitution reaction, displacing a leaving group and forming the C-O bond of the heterocycle.

Evaluation of Catalytic Systems for Enhanced Selectivity and Yield in this compound Formation

The use of catalysts is central to modern organic synthesis for enhancing reaction rates, selectivity, and yields under milder conditions. For benzoxazole synthesis, a wide range of catalytic systems have been explored. researchgate.net

Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, Sm(OTf)₃) are commonly used to promote the condensation and cyclization steps. organic-chemistry.orgnih.gov For instance, a Brønsted acidic ionic liquid gel has been reported as a recyclable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. acs.orgnih.gov

Metal Catalysts: Transition metals like copper and palladium are widely used in C-H activation and cross-coupling reactions to form the benzoxazole ring or to introduce substituents. Copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, can catalyze the intramolecular cyclization of o-haloanilides. organic-chemistry.org

Oxidative Catalysts: In routes that involve an oxidative cyclization, reagents like iodine, manganese dioxide (MnO₂), or even molecular oxygen (air) can be used, sometimes in conjunction with a metal or acid catalyst. nih.govrsc.org

The table below summarizes various catalytic systems used in the synthesis of benzoxazole derivatives, which could be adapted for the target molecule.

| Catalyst System | Precursors | Conditions | Yield (%) | Reference |

| BAIL gel | 2-Aminophenol, Benzaldehyde | 130 °C, Solvent-free, 5 h | 98 | acs.org |

| LAIL@MNP | 2-Aminophenol, Benzaldehyde | 70 °C, Sonication, 30 min | 82 | nih.gov |

| Samarium triflate | o-Aminophenol, Aldehyde | Aqueous medium | High | organic-chemistry.org |

| CuI / 1,10-phenanthroline | o-Haloanilide | Microwave | Good | organic-chemistry.org |

| Molecular Iodine (I₂) / DMSO | Catechol, Amine, Ketone | Metal-free | High | rsc.org |

| Elemental Sulfur / DABCO | o-Nitrophenol, Styrene | - | Moderate-Good | rsc.org |

| BAIL gel: Brønsted acidic ionic liquid gel; LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles. |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and catalytic cycles are excellent ways to improve atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org The use of non-toxic, recyclable catalysts such as supported ionic liquids or nanoparticles is also a key aspect. nih.govbohrium.com

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Use of Renewable Feedstocks: While not always feasible for complex pharmaceuticals, starting from bio-based precursors where possible is a long-term goal of green chemistry.

Several reported syntheses of benzoxazoles explicitly follow green chemistry principles. For example, the use of samarium triflate in an aqueous medium provides a simple and efficient method. organic-chemistry.org Another approach utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a recyclable catalyst under solvent-free sonication, producing water as the only byproduct. nih.govbohrium.com

Synthesis of Structurally Related Analogues and Stereoisomers of this compound

The synthesis of analogues and stereoisomers of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially improved properties. The core of these syntheses revolves around the construction of the 1,2-benzoxazole ring system, followed by the introduction of various substituents.

A common and effective method for the formation of the 1,2-benzoxazole core is the cyclization of an ortho-hydroxy ketoxime. This can be achieved by treating an appropriate ortho-hydroxy acetophenone (B1666503) with a hydroxylamine, followed by a cyclization reaction, often promoted by a base or an acid.

A Proposed Synthetic Route:

A feasible synthetic pathway to the target compound and its analogues could commence with a substituted dihydroxyacetophenone, such as 2',4'-dihydroxyacetophenone (B118725). This starting material provides the necessary phenolic hydroxyl group that will become the 6-hydroxy group of the benzoxazole ring.

Step 1: Oximation The synthesis would begin with the conversion of the ketone functionality of 2',4'-dihydroxyacetophenone into an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine (B92270).

Step 2: Cyclization to form 6-hydroxy-3-methyl-1,2-benzoxazole The resulting oxime can then undergo intramolecular cyclization to form the 1,2-benzoxazole ring. This reaction can be induced under basic conditions, for instance, by using potassium hydroxide (B78521) in a suitable solvent.

Step 3: Halogenation at the 3-position To introduce the 2-methoxybenzyl group at the 3-position, the methyl group of the 6-hydroxy-3-methyl-1,2-benzoxazole intermediate would first need to be converted into a suitable leaving group. A common strategy is bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-1,2-benzoxazol-6-ol.

Step 4: Introduction of the 2-Methoxybenzyl Group The 2-methoxybenzyl moiety can be introduced via a cross-coupling reaction. For instance, a Negishi coupling reaction could be employed, where the 3-(bromomethyl)-1,2-benzoxazol-6-ol is reacted with an organozinc reagent, such as (2-methoxybenzyl)zinc chloride, in the presence of a palladium catalyst. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgacs.org This type of reaction is known for its high tolerance of various functional groups. wikipedia.org

Step 5: Acetylation of the 6-hydroxyl group The final step is the acetylation of the hydroxyl group at the 6-position. This can be readily accomplished by treating the 3-(2-methoxybenzyl)-1,2-benzoxazol-6-ol with acetic anhydride in the presence of a base like pyridine or triethylamine, or under acidic conditions. nih.govnih.govmdpi.com

This multi-step approach offers the flexibility to synthesize a variety of analogues by using different substituted acetophenones in the initial step or by employing various organometallic reagents in the cross-coupling step.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Oximation | 2',4'-dihydroxyacetophenone, Hydroxylamine hydrochloride, Base | 2',4'-dihydroxyacetophenone oxime |

| 2 | Cyclization | Base (e.g., KOH) | 6-hydroxy-3-methyl-1,2-benzoxazole |

| 3 | Halogenation | N-bromosuccinimide (NBS) | 3-(bromomethyl)-1,2-benzoxazol-6-ol |

| 4 | Cross-Coupling | (2-methoxybenzyl)zinc chloride, Palladium catalyst | 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol |

| 5 | Acetylation | Acetic anhydride, Base or Acid | This compound |

| This is an interactive data table based on the proposed synthetic route. |

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, would require strategies for stereochemical control. A potential point for introducing chirality would be at the benzylic carbon of the substituent at the 3-position.

Asymmetric Synthesis of Chiral Analogues:

To synthesize chiral analogues, one could employ an asymmetric version of the cross-coupling reaction. This can be achieved by using a chiral ligand for the palladium catalyst. The choice of a suitable chiral ligand is crucial for inducing high enantioselectivity. For example, chiral phosphine (B1218219) ligands are commonly used in asymmetric cross-coupling reactions.

Another approach involves the use of chiral starting materials. For instance, if a chiral centre is desired at the benzylic position of the C3 substituent, one could start with a chiral (2-methoxyphenyl)acetic acid derivative. This chiral acid could be converted into a suitable organometallic reagent for the cross-coupling reaction, thereby transferring the stereochemistry to the final product.

Furthermore, enzymatic resolutions could be employed to separate enantiomers of a racemic intermediate or the final product. This method relies on the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the other.

| Strategy | Description | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Employing a palladium catalyst with a chiral phosphine ligand in the Negishi coupling step. nih.gov |

| Chiral Starting Materials | Incorporating a chiral center from a readily available enantiopure starting material. | Using an enantiomerically pure (2-methoxyphenyl)acetic acid derivative to prepare the organozinc reagent. |

| Enzymatic Resolution | Separation of a racemic mixture using a stereoselective enzymatic reaction. | Using a lipase (B570770) to selectively acylate one enantiomer of a racemic alcohol intermediate. |

| This is an interactive data table outlining strategies for stereochemical control. |

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, cost-effective, and environmentally friendly processes for the manufacturing of chemical compounds. pharmtech.com

For the proposed synthesis of this compound, several key factors would need to be considered for a successful scale-up:

Reagent and Solvent Selection: The choice of reagents and solvents is critical. On a large scale, factors such as cost, availability, toxicity, and environmental impact become paramount. For instance, while a particular solvent might be excellent for a lab-scale reaction, its flammability or environmental persistence might preclude its use in a manufacturing plant.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. Design of Experiments (DoE) is often used to systematically optimize these parameters.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential. Chromatography, which is often used in the lab, can be expensive and time-consuming on a large scale. Crystallization, distillation, and extraction are generally preferred methods for purification in an industrial setting.

Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure a safe process. Waste minimization and the use of greener chemical processes are also important considerations.

Continuous Flow Chemistry: For certain steps, particularly those involving hazardous reagents or exothermic reactions, continuous flow chemistry can offer significant advantages in terms of safety, control, and efficiency compared to traditional batch processing. nih.govrsc.orgvapourtec.com

Specific Considerations for the Proposed Route:

Palladium-Catalyzed Coupling: The use of a palladium catalyst in the Negishi coupling step would require careful control of catalyst loading to minimize costs and ensure low levels of residual palladium in the final product, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs). nih.gov

Handling of Organometallic Reagents: The organozinc reagent used in the Negishi coupling is typically moisture and air-sensitive, requiring specialized handling procedures on a large scale.

Computational and Theoretical Investigations of 3 2 Methoxybenzyl 1,2 Benzoxazol 6 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate (B1210297)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of organic molecules like 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate. nih.gov Methods such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy in predicting molecular geometries and energies. nih.govsemanticscholar.org These calculations provide a foundational understanding of the molecule's thermodynamic stability and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org For benzoxazole (B165842) derivatives, HOMO-LUMO gap calculations help to elucidate their chemical behavior. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters

This table presents hypothetical FMO data for this compound, derived from typical values for similar heterocyclic compounds as a representative example of computational output.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| Energy Gap (ΔE) | 4.27 | ELUMO - EHOMO; indicates chemical reactivity and stability. semanticscholar.org |

Computational chemistry can be used to model the transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. For instance, studying the hydrolysis of the acetate group or other potential transformations would involve modeling the interaction with reagents and calculating the energy barriers for different proposed mechanisms. mdpi.com Such studies provide deep insights into reaction kinetics and selectivity, guiding synthetic efforts.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying how a molecule like this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule within a protein's active site. nih.gov Following docking, MD simulations can be run to observe the dynamic behavior of the molecule-protein complex over time, assessing its stability. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are analyzed to understand the conformational stability of the complex. nih.gov

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results

The following table provides a representative example of data that would be generated from docking and MD simulations, based on studies of similar bioactive molecules.

| Parameter | Value | Significance |

| Binding Affinity (Docking) | -8.5 kcal/mol | Predicts the strength of binding to a hypothetical target protein; more negative values suggest stronger interaction. |

| RMSD (MD Simulation) | 1.5 Å | Root-Mean-Square Deviation; a low, stable value over the simulation time indicates the complex is structurally stable. nih.gov |

| Key Interacting Residues | Tyr124, Phe295 | Amino acids in the target's active site predicted to form significant interactions (e.g., hydrogen bonds, pi-pi stacking). nih.gov |

In Silico Prediction of Spectroscopic Properties of this compound and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be validated against experimental measurements. DFT calculations are commonly used to compute infrared (IR) vibrational frequencies, which correspond to specific bond stretches and bends within the molecule. Furthermore, techniques like the Gauge-Independent Atomic Orbital (GIAO) method are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparing these in silico spectra with experimental data serves as a crucial validation of the computed molecular structure and electronic environment. semanticscholar.org

Computational Design Strategies for Novel Derivatives based on the this compound Scaffold

The computational data gathered from quantum chemical calculations and molecular modeling provides a rational basis for designing novel derivatives. Analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding modifications to enhance specific interactions. nih.gov For example, if a particular region is identified as important for binding to a biological target, derivatives can be designed with modified functional groups at that position to improve properties like binding affinity or selectivity. This in silico design process allows for the screening of many potential derivatives computationally, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Exploration of Biological Activities and Molecular Interactions of 3 2 Methoxybenzyl 1,2 Benzoxazol 6 Yl Acetate in Vitro Focus

High-Throughput Screening (HTS) Methodologies for Identifying Preliminary Biological Activities of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate (B1210297)

High-Throughput Screening (HTS) represents a critical first step in drug discovery to identify the preliminary biological activities of novel compounds like 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate. This methodology involves the rapid, automated testing of a compound against a vast array of biological targets to identify "hits"—instances of desired biological activity.

For a compound from the benzoxazole (B165842) class, HTS assays would typically be employed to screen for a wide range of effects, given the diverse activities reported for this scaffold, including antitumor, antimicrobial, and antiviral properties mdpi.com. The screening process would likely involve:

Target-Based Screening: The compound would be tested for its ability to interact with a large panel of purified proteins, such as kinases, proteases, or receptors, that are implicated in various diseases.

Phenotypic Screening: The compound would be applied to various cell lines to observe its effect on cellular phenotypes, such as cell death, proliferation, or changes in morphology, without a preconceived target.

Assay Technologies: A variety of detection technologies are used in HTS, including fluorescence intensity, fluorescence polarization, luminescence, and absorbance-based readouts, to quantify the compound's effect in these assays.

Through HTS, an initial activity profile for this compound could be established, guiding further, more focused investigations into its specific molecular interactions.

In Vitro Assays for Specific Molecular Target Interactions of this compound

Following preliminary identification via HTS, specific in vitro assays are conducted to confirm and characterize the interaction of a compound with its molecular targets.

Enzyme Inhibition Studies with this compound

The benzoxazole scaffold is a well-documented inhibitor of various enzymes, making enzyme inhibition a probable mechanism of action for its derivatives. Studies on related compounds have demonstrated significant inhibitory activity against cholinesterases and topoisomerase II.

Cholinesterase Inhibition: Several 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov For instance, certain novel bis-benzoxazole hybrids exhibited a diverse range of inhibition against these enzymes. nih.gov The inhibitory potential of this compound would be determined using the Ellman test, which measures the activity of these enzymes. nih.govnih.gov Kinetic studies would further elucidate the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.com

| Compound Class | Target Enzyme | IC₅₀ Value | Reference Compound | IC₅₀ Value |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Acetylcholinesterase (AChE) | 12.62 nM | Donepezil | 69.3 nM |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Butyrylcholinesterase (BChE) | 25.45 nM | Donepezil | 63.0 nM |

| Bis-benzoxazole hybrid (Analog 3) | Acetylcholinesterase (AChE) | 1.10 ± 0.40 µM | Donepezil | 2.45 ± 1.50 µM |

| Bis-benzoxazole hybrid (Analog 3) | Butyrylcholinesterase (BChE) | 1.90 ± 0.70 µM | Donepezil | 4.50 ± 2.50 µM |

| 4-(Naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | - | - |

| 4-(Naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | - | - |

Topoisomerase II Inhibition: Other studies have shown that 2-arylbenzoxazole derivatives can act as potent inhibitors of eukaryotic topoisomerase II, an enzyme crucial for DNA replication and a validated target for anticancer drugs. core.ac.uk The evaluation of this compound would involve assays that measure the relaxation of supercoiled DNA to determine its IC₅₀ value against this enzyme.

Receptor Binding Assays for this compound

To determine if this compound interacts with specific cellular receptors, competitive radioligand binding assays are employed. In these assays, the compound's ability to displace a known, radioactively labeled ligand from its receptor is measured. This technique provides data on the compound's binding affinity (Ki) and selectivity for the target receptor.

Structurally related benzofuran compounds have been shown to be selective ligands for antiestrogen-binding sites (AEBS) with no significant interaction with the estrogen receptor (ER). nih.gov These compounds demonstrated an equivalent or greater affinity for AEBS than tamoxifen. nih.gov A similar approach could be used to test this compound against a panel of receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels, to identify specific binding partners.

Cellular Mechanism of Action Studies of this compound in Relevant Cell Lines (Excluding Clinical Data)

Following target identification, cell-based assays are essential to understand the compound's effect in a more complex biological context and to elucidate its mechanism of action.

Cell-Based Functional Assays to Elucidate Biological Response to this compound

Cell-based functional assays measure the physiological response of cells to a compound. Given that many benzoxazole derivatives exhibit anticancer properties, a primary focus would be on cytotoxicity and anti-proliferative assays. core.ac.ukresearchgate.net

Cytotoxicity and Proliferation Assays: The cytotoxic activity of this compound would be evaluated against a panel of human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116). core.ac.ukresearchgate.net The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a common colorimetric method used to assess cell viability. researchgate.net Additionally, [³H]thymidine incorporation assays can be used to measure the inhibition of cell proliferation, as demonstrated with related benzofuran compounds that inhibited DNA synthesis in lymphoid and breast cancer cells. nih.gov

| Compound | Cell Line | Activity | IC₅₀ Value (µM) |

| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 (Breast Cancer) | Cytotoxic | 1.49 |

| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 (Breast Cancer) | Cytotoxic | 2.02 |

| Compound 11 | MCF-7 (Breast Cancer) | Cytotoxic | 3.41 |

| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid (5) | HCT-116 (Colon Cancer) | Cytotoxic | 84.54 |

| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid (10) | HCT-116 (Colon Cancer) | Cytotoxic | 40.03 |

| Compound 11 | HCT-116 (Colon Cancer) | Cytotoxic | 20.00 |

Investigation of Intracellular Pathways Modulated by this compound

To understand the downstream consequences of the compound's interaction with its target, researchers investigate its impact on intracellular signaling pathways. This can be achieved through various molecular biology techniques.

Western Blotting: This technique would be used to measure changes in the protein levels and activation states (e.g., phosphorylation) of key components of signaling pathways. For example, if the compound induces apoptosis, levels of proteins like caspases would be examined.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing could be used to determine how the compound alters the expression of genes involved in cell cycle regulation, apoptosis, or metabolic pathways.

Metabolic Assays: Based on findings that some related compounds interfere with cholesterol biosynthesis, assays measuring the synthesis of cholesterol and other lipids could be performed to see if this compound affects cellular metabolism. nih.gov

By connecting the molecular target interaction to a cellular response through pathway analysis, a comprehensive understanding of the compound's mechanism of action can be developed.

Target Identification and Validation for this compound Interactions

The biological effects of benzoxazole derivatives are initiated by their interaction with specific molecular targets. The identification of these targets is a critical step in drug discovery, often accomplished through a combination of computational and experimental methods. For the broader class of benzoxazole and benzisoxazole compounds, several key protein targets have been identified, suggesting potential pathways for the subject compound.

In silico techniques, particularly molecular docking, are instrumental in predicting the binding modes and affinities of ligands to protein targets. nih.gov These computational studies simulate the interaction between a small molecule and a protein with a known three-dimensional structure. For instance, molecular docking has been used to identify the potential of benzoxazole derivatives to bind to the active sites of enzymes like thymidylate synthase, DNA gyrase, and cyclooxygenase-2 (COX-2). tandfonline.comijpsdronline.comresearchgate.net

One of the most frequently identified targets for benzoxazole derivatives with anticancer potential is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth. nih.govrsc.org Molecular docking studies have elucidated the binding modes of benzoxazole inhibitors within the VEGFR-2 kinase domain, identifying key amino acid residues essential for stabilizing the inhibitor-receptor complex. nih.govrsc.org

Other identified targets for this class of compounds include:

Topoisomerase II : An enzyme critical for DNA replication and a target for anticancer drugs. mdpi.com

Mammalian Target of Rapamycin (mTOR) : A protein kinase that regulates cell growth, proliferation, and survival. researchgate.net

HIV-1 Nucleocapsid Protein (NC) : A viral protein that has emerged as a novel target for antiretroviral agents. nih.gov

Fatty Acid Amide Hydrolase (FAAH) : An enzyme involved in the regulation of pain and inflammation. researchgate.net

Validation of these computationally predicted targets is typically achieved through in vitro biological assays. Enzyme inhibition assays are used to determine the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50). nih.gov For example, the inhibitory activity of novel benzoxazole derivatives against VEGFR-2 has been confirmed using such assays, with some compounds showing potency in the sub-micromolar range. nih.gov Furthermore, cell-based assays, like the MTT assay, are used to evaluate the antiproliferative effects of these compounds against various cancer cell lines, providing further validation of their mechanism of action. researchgate.net

Table 1: Identified Molecular Targets for Benzoxazole Derivatives and Methods of Identification

| Molecular Target | Therapeutic Area | Identification/Validation Method |

|---|---|---|

| VEGFR-2 | Anticancer | Molecular Docking, In Vitro Kinase Assays nih.govrsc.orgnih.gov |

| Thymidylate Synthase | Anticancer | Molecular Docking ijpsdronline.com |

| COX-2 | Anti-inflammatory | Molecular Docking tandfonline.com |

| DNA Gyrase | Antimicrobial | Molecular Docking researchgate.net |

| Topoisomerase II | Anticancer | Docking Studies mdpi.com |

| HIV-1 Nucleocapsid Protein | Antiviral | Virtual Screening, Fluorescence Destabilization Assay nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzoxazole and its analogues, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets. These studies systematically modify different parts of the molecule—the core benzoxazole ring, the substituents at various positions, and the linker groups—to map the chemical features essential for activity.

The pharmacological activity of benzoxazoles is significantly dependent on the substitution pattern of the nucleus. humanjournals.com For instance, in the context of anticancer activity targeting VEGFR-2, the nature and position of substituents on the 2-aryl ring are critical. nih.gov Studies have shown that introducing certain groups can enhance antiproliferative effects against cancer cell lines like HCT-116 and MCF-7. nih.gov Similarly, SAR analysis of benzoxazole-triazole hybrids revealed that electron-withdrawing substituents like bromine (Br) and trifluoromethyl (CF3) at specific positions significantly enhanced α-glucosidase inhibition, highlighting the electronic influence of substituents on activity. researchgate.net

In the development of anti-inflammatory agents, SAR studies have guided the synthesis of potent benzoxazole derivatives. The analysis of triazinoindole-benzoxazole hybrids as urease inhibitors showed that different substituents on the aromatic rings had varied effects, with several compounds displaying excellent inhibitory properties. researchgate.net For fatty acid amide hydrolase (FAAH) inhibitors, SAR studies identified that incorporating an isoindoline group at the 2-position of the benzoxazole ring could significantly increase the compound's potency. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzoxazole Derivatives

| Compound Class | Biological Activity | Key SAR Findings |

|---|---|---|

| 2-Aryl-Benzoxazoles | Anticancer (VEGFR-2) | Substituents on the 2-aryl ring are critical for activity. A cyclohexyl group in the amide side chain of some conjugates resulted in the best inhibition. nih.gov |

| Benzoxazole-triazole Hybrids | α-Glucosidase Inhibition | Electron-withdrawing groups (e.g., Br, CF3) at specific positions significantly enhanced inhibitory activity. researchgate.net |

| 2-Substituted Benzoxazoles | FAAH Inhibition | An isoindoline group at the 2-position of the benzoxazole ring led to particularly potent inhibitors. researchgate.net |

| Benzothiazole-phenyl Analogues | sEH/FAAH Dual Inhibition | Trifluoromethyl groups on the aromatic rings are well-tolerated at ortho and para positions. nih.govescholarship.org |

| Benzoic Acid Derivatives | Anti-sickling | Hydrophilic substituents on the phenyl ring are necessary to interact with polar amino acid residues. A phenyl core is critical for hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemijournal.com This approach is particularly useful for predicting the activity of novel compounds and for providing insights into the structural requirements for optimal biological response.

For benzoxazole derivatives, three-dimensional QSAR (3D-QSAR) studies are commonly employed. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. tandfonline.comnih.gov These methods correlate the biological activity of molecules with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govslideshare.net

The process of 3D-QSAR modeling involves several steps:

Dataset Selection : A series of structurally related compounds with known biological activities (e.g., IC50 values) is selected. This dataset is then divided into a training set to build the model and a test set to validate its predictive power. ijpsdronline.comnih.gov

Molecular Alignment : The compounds in the dataset are aligned based on a common substructure. This is a crucial step as it ensures that the calculated 3D fields are comparable across the series. nih.gov

Field Calculation : For each molecule, steric and electrostatic fields (CoMFA), as well as hydrophobic and hydrogen bond donor/acceptor fields (CoMSIA), are calculated at various points on a 3D grid surrounding the molecule. nih.gov

Statistical Analysis : Partial Least Squares (PLS) analysis is typically used to generate a linear equation that correlates the variations in the calculated field values with the variations in biological activity. slideshare.net

Model Validation : The robustness and predictive ability of the QSAR model are assessed using statistical parameters. The leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are key indicators of a model's internal consistency and predictive power. tandfonline.com External validation using the test set (predictive r², r²pred) confirms the model's ability to predict the activity of new compounds. tandfonline.comnih.gov

Several 3D-QSAR studies on benzoxazole derivatives have yielded statistically significant models. For example, CoMFA and CoMSIA models developed for benzoxazole derivatives as VEGFR-2 inhibitors showed good predictive capabilities, with high q² and r² values. nih.govrsc.org The contour maps generated from these models provide a visual representation of the SAR, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govrsc.org For instance, a contour map might show that a bulky, electron-donating group is favored in a particular region to enhance binding affinity.

Table 3: Summary of 3D-QSAR Studies on Benzoxazole Derivatives

| Compound Series | Activity Modeled | QSAR Method | Key Statistical Parameters |

|---|---|---|---|

| Benzoxazole Derivatives | Anticancer (vs. HCT-116) | CoMFA | q² = 0.574, r²pred = 0.5597 nih.govrsc.org |

| Benzoxazole Derivatives | Anticancer (vs. MCF-7) | CoMSIA | q² = 0.669, r²pred = 0.6577 nih.govrsc.org |

| Substituted Thiazolidinones/Azetidinones | Anti-inflammatory | CoMFA | q² = 0.753, r² = 0.975, r²pred = 0.788 tandfonline.com |

| Substituted Thiazolidinones/Azetidinones | Anti-inflammatory | CoMSIA | q² = 0.646, r² = 0.983, r²pred = 0.663 tandfonline.com |

| Benzoxazole Benzenesulfonamides | Antidiabetic | 3D-QSAR (PHASE) | q² = 0.7203, r² = 0.9686 chemijournal.com |

Potential Applications and Future Research Directions for 3 2 Methoxybenzyl 1,2 Benzoxazol 6 Yl Acetate

Development of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate (B1210297) as a Chemical Probe for Biological Systems

A chemical probe is a small-molecule tool used to engage a specific protein target, enabling the study of its biological function in cells and organisms. The development of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate into such a probe is a promising avenue. The benzoxazole (B165842) scaffold is a key component in various bioactive molecules, and its derivatives are recognized for their utility as fluorescent probes for sensing ions and metal cations.

To be effective, a chemical probe must possess high selectivity and affinity for its intended target. The journey from a starting compound to a validated chemical probe involves iterative chemical synthesis and biological testing. For this compound, this could involve modifying the core structure to incorporate a reporter tag (like a fluorophore) for visualization or a reactive group for covalently labeling the target protein. For instance, fluorescent probes have been developed to visualize the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in various disease states, highlighting a potential strategy. nih.gov

Future research could focus on synthesizing analogs of this compound and screening them against panels of biological targets to identify a specific interaction. Once a target is identified, the molecule can be optimized for potency and selectivity, and functional groups can be appended to create a bespoke chemical probe for studying that target's role in health and disease.

Exploration of the this compound Scaffold in Advanced Materials Science

The benzoxazole ring system is not only important in medicinal chemistry but also serves as a valuable scaffold in materials science. researchgate.net These heterocycles are known for their use as fluorescent whitening agents and are being explored for applications in organic electronics. researchgate.netjetir.org The fused aromatic structure of the 1,2-benzoxazole core imparts rigidity and planarity, which facilitates π-π stacking interactions—a key property for charge transport in organic semiconductors.

The specific scaffold of this compound could be systematically modified to tune its photophysical and electronic properties. For example, polymerization of derivatives could lead to novel conductive polymers. The inherent fluorescence of many benzoxazole-type compounds suggests potential applications in organic light-emitting diodes (OLEDs) or as components in chemical sensors where a change in fluorescence signals the presence of a specific analyte. Theoretical methods like Density Functional Theory (DFT) could be employed to predict the optical and electronic properties of designed derivatives, guiding synthetic efforts toward materials with desired characteristics. researchgate.net

Unexplored Biological Pathways and Therapeutic Hypotheses Potentially Modulated by this compound

The benzoxazole and 1,2-benzisoxazole (B1199462) skeletons are privileged structures in drug discovery, forming the core of compounds with a vast array of biological activities. mdpi.com These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govresearchgate.netnih.gov This broad activity spectrum provides a foundation for generating therapeutic hypotheses for this compound.

Therapeutic Hypotheses:

Anticancer Activity: Many 2-substituted benzoxazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines. mdpi.comresearchgate.net It can be hypothesized that this compound or its derivatives could interfere with pathways crucial for cancer cell survival, such as specific kinases or topoisomerase enzymes.

Antimicrobial Effects: The benzoxazole motif is present in natural products with antibacterial and antifungal activity. nih.gov Future studies could explore the efficacy of this compound against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains.

Neurological Activity: Derivatives of 1,2-benzisoxazole have been shown to possess marked anticonvulsant activity. nih.gov This suggests that this compound might modulate neuronal targets, such as ion channels or neurotransmitter receptors, warranting investigation for its potential in neurological disorders.

Initial research would involve broad biological screening to identify which, if any, of these activities are exhibited by the compound, followed by more focused studies to elucidate the specific molecular targets and mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Future Research on this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and development. nih.govastrazeneca.com These computational tools can analyze vast datasets to predict the properties of molecules, identify potential drug targets, and design novel compounds with improved efficacy and safety profiles. ijettjournal.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Synthesizing a small library of derivatives and using the experimental data to train an ML model. This model could then predict the activity of thousands of virtual analogs, prioritizing the most promising candidates for synthesis.

Target and Off-Target Prediction: Using AI platforms to screen the compound against the entire human proteome to generate hypotheses about its biological targets and potential off-targets, which helps in understanding its mechanism and potential side effects.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the 1,2-benzoxazole scaffold, optimized for specific properties like high target affinity and favorable ADME (absorption, distribution, metabolism, excretion) characteristics.

By integrating AI and ML, research on this compound can be conducted more efficiently, reducing the time and cost associated with traditional discovery pipelines. astrazeneca.com

Future Perspectives on Sustainable Synthesis of this compound and its Derivatives

Green chemistry principles are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of benzoxazole derivatives has been a fertile ground for the application of such sustainable methods. jetir.org

Future work on this compound should prioritize the development of green synthetic routes. Several promising strategies have been reported for related structures:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles. mdpi.comnih.gov

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. jetir.orgrsc.org

Reusable Catalysts: The use of heterogeneous catalysts, such as certain nanoparticles, allows for easy separation from the reaction mixture and can be reused multiple times, minimizing waste. mdpi.com

By adopting these modern synthetic techniques, the production of this compound and its future derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate, and how do reaction conditions influence yield?

Answer: The synthesis of benzoxazole derivatives typically involves cyclization or condensation reactions. A modified approach for analogous compounds (e.g., 2-phenacylbenzoxazoles) uses 2-methylbenzoxazole, sodium hydride, and esters in dry toluene under reflux (70°C for 12 hours), followed by acid quenching and recrystallization from ethanol . For the target compound, introducing the 2-methoxybenzyl group may require alkylation of a benzoxazole intermediate using 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The acetate ester can be introduced via acetylation of a hydroxyl group using acetic anhydride/pyridine. Key factors affecting yield include stoichiometry of the alkylating agent, reaction temperature (optimized between 60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃, δ ~4.8 ppm for benzyl CH₂) and acetate ester (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl).

- HPLC: Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion matches the molecular weight (e.g., calculated for C₁₇H₁₅NO₄: 297.3 g/mol).

- X-ray Crystallography: For crystal structure determination, use single-crystal X-ray diffraction and visualize with ORTEP-3 software to confirm bond angles/planarity of the benzoxazole core .

Q. How does the stability of this compound vary under physiological conditions?

Answer: The acetate ester is prone to hydrolysis under alkaline or enzymatic (esterase) conditions. To evaluate stability:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC.

- Enzymatic Hydrolysis: Use human liver microsomes or plasma to assess esterase-mediated cleavage, quantifying the free hydroxyl product .

- Storage Recommendations: Store at –20°C in anhydrous DMSO or acetonitrile to prevent moisture-induced hydrolysis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields reported for benzoxazole derivatives?

Answer: Contradictory yields (e.g., 60–85% in similar reactions) may arise from:

- Reagent Purity: Ensure sodium hydride is freshly dispensed to avoid oxide layer formation .

- Solvent Drying: Use molecular sieves for toluene to eliminate trace water.

- Quenching Efficiency: Slow addition of HCl during workup prevents exothermic side reactions.

- Statistical Analysis: Perform Design of Experiments (DoE) to optimize parameters like temperature and stirring rate .

Q. What methodologies are recommended for detecting this compound in biological matrices?

Answer:

- Sample Preparation: Extract plasma or tissue homogenates with acetonitrile (1:3 v/v), centrifuge, and evaporate under nitrogen.

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions for the parent ion (m/z 297.3 → 135.1) and internal standard .

- Validation: Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects per FDA guidelines.

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of benzoxazole derivatives?

Answer:

- Substituent Variation: Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects.

- Ester Bioisosteres: Replace the acetate with carbamate or amide groups to enhance metabolic stability.

- In Vitro Assays: Test analogues in target-specific assays (e.g., enzyme inhibition) and correlate results with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. What strategies are effective for analyzing the crystal structure and intermolecular interactions of this compound?

Answer:

- Crystallization: Grow single crystals via slow evaporation from ethanol/dichloromethane (1:1).

- X-ray Diffraction: Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure with SHELX and visualize packing interactions (e.g., π-π stacking, hydrogen bonds) using ORTEP-3 .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bonding vs. van der Waals) with CrystalExplorer.

Q. How can researchers address conflicting data in the literature regarding the pharmacological effects of benzoxazole-based compounds?

Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., Forest plots) to identify outliers.

- Experimental Replication: Reproduce key assays under standardized conditions (e.g., cell line, incubation time).

- Mechanistic Studies: Use CRISPR-edited cell models or knockout animals to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.